molecular formula C15H21NO4 B1524880 4-((tert-Butoxycarbonyl)amino)-2-phenylbutanoic acid CAS No. 790227-48-4

4-((tert-Butoxycarbonyl)amino)-2-phenylbutanoic acid

Cat. No. B1524880
CAS RN: 790227-48-4
M. Wt: 279.33 g/mol
InChI Key: LJKXZQCKJUQMLW-UHFFFAOYSA-N
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Description

4-((tert-Butoxycarbonyl)amino)-2-phenylbutanoic acid is an organic compound that belongs to the class of gamma amino acids and derivatives . These are amino acids having a (-NH2) group attached to the gamma carbon atom .


Synthesis Analysis

The synthesis of compounds related to 4-((tert-Butoxycarbonyl)amino)-2-phenylbutanoic acid involves several key steps, including protection, functional group transformation, and stereoselective synthesis. For instance, derivatives of 2-amino-4-pentenoic acid were efficiently resolved and epoxidized, leading to the synthesis of 4-hydroxyproline derivatives through intramolecular cyclization reactions.


Molecular Structure Analysis

The molecular structure of compounds incorporating the tert-butoxycarbonyl group is critical for their reactivity and application in synthesis. For example, the crystallographic analysis of N-(tert-butoxycarbonyl)-α-aminoisobutyryl-α-aminoisobutyric acid methyl ester reveals the presence of two polymorphic forms, demonstrating the structural diversity that can be achieved with tert-butoxycarbonyl protection.


Chemical Reactions Analysis

The chemical reactivity of 4-((tert-Butoxycarbonyl)amino)-2-phenylbutanoic acid derivatives is exemplified by their involvement in various chemical transformations. For instance, the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid showcases the adaptability of tert-butoxycarbonyl-protected intermediates in generating structurally complex amino acids.

Scientific Research Applications

Synthesis of Peptides

Boc-protected amino acids, including “4-((tert-Butoxycarbonyl)amino)-2-phenylbutanoic acid”, are commonly used in the synthesis of peptides . The Boc group protects the amino group during peptide bond formation, and can be removed afterwards to yield the desired peptide.

Preparation of Amino Acid Derivatives

This compound can be used in the preparation of various amino acid derivatives . The Boc group can protect the amino group during reactions that modify the carboxylic acid group, for example.

Synthesis of Room-Temperature Ionic Liquids

Boc-protected amino acids can be used to synthesize room-temperature ionic liquids . These ionic liquids have potential applications in various fields, including green chemistry and materials science.

Safety And Hazards

The safety data sheet for a similar compound, 4-[(tert-Butoxycarbonylamino)methyl]phenylboronic acid pinacol ester, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .

properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16-10-9-12(13(17)18)11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJKXZQCKJUQMLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC(C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70680515
Record name 4-[(tert-Butoxycarbonyl)amino]-2-phenylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70680515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((tert-Butoxycarbonyl)amino)-2-phenylbutanoic acid

CAS RN

790227-48-4
Record name 4-[(tert-Butoxycarbonyl)amino]-2-phenylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70680515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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